molecular formula C17H18N2O4 B5198771 N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide

N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide

Cat. No.: B5198771
M. Wt: 314.34 g/mol
InChI Key: LHSRHIJJVTXHEJ-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-16(23-14-7-5-4-6-8-14)17(20)18-15-11-13(19(21)22)10-9-12(15)2/h4-11,16H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSRHIJJVTXHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide typically involves a multi-step process. One common method starts with the nitration of 2-methylphenyl to introduce the nitro group. This is followed by the formation of the phenoxybutanamide backbone through a series of nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, iron chloride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed efficiently .

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets .

Comparison with Similar Compounds

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